An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-1-(4-nitrophenyl)piperazine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-1-(4-nitrophenyl)piperazine Hydrochloride
This guide provides a comprehensive overview of the essential physicochemical properties of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, a compound of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for its characterization. The piperazine moiety is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1][2] The specific substitutions of a methyl group at the 3-position and a 4-nitrophenyl group at the 1-position of the piperazine ring, along with its formulation as a hydrochloride salt, impart distinct physicochemical characteristics that govern its behavior in biological and chemical systems.
Chemical Identity and Structural Elucidation
3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4.[3] The structural features of this molecule are pivotal to its chemical properties and biological interactions.
Table 1: Chemical Identity of 3-Methyl-1-(4-nitrophenyl)piperazine and its Hydrochloride Salt
| Property | 3-Methyl-1-(4-nitrophenyl)piperazine (Free Base) | 3-Methyl-1-(4-nitrophenyl)piperazine Hydrochloride |
| Molecular Formula | C₁₁H₁₅N₃O₂ | C₁₁H₁₆ClN₃O₂ |
| Molecular Weight | 221.26 g/mol | 257.72 g/mol |
| CAS Number | Not explicitly found for the 3-methyl isomer | Not explicitly found for the 3-methyl isomer hydrochloride |
| Chemical Structure | ![]() | ![]() |
The presence of the 4-nitrophenyl group introduces an electron-withdrawing character, which can influence the basicity of the piperazine nitrogens.[4] The methyl group at the 3-position introduces chirality and can affect the conformation of the piperazine ring. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms of the piperazine ring, typically the one further from the electron-withdrawing phenyl ring. This salt formation is a common strategy in drug development to enhance the aqueous solubility and stability of basic compounds.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. As a hydrochloride salt, 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is expected to exhibit significantly higher aqueous solubility compared to its free base.
Table 2: Predicted and Expected Solubility of 3-Methyl-1-(4-nitrophenyl)piperazine Hydrochloride
| Solvent | Expected Solubility | Rationale and Causality |
| Water | Highly Soluble | Piperazine dihydrochloride is highly soluble in water.[5] The hydrochloride salt of the target compound will readily dissociate in aqueous media, leading to the formation of the protonated piperazine derivative and chloride ions, which are well-solvated by water molecules. The pH of the solution can influence solubility, with higher solubility expected in acidic to neutral conditions.[5] |
| Ethanol | Soluble | As a polar protic solvent, ethanol can effectively solvate the ionic components of the salt. Piperazine dihydrochloride is known to be soluble in ethanol.[5] |
| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of dissolving the hydrochloride salt.[5] |
| Acetonitrile | Sparingly Soluble to Insoluble | Acetonitrile is a polar aprotic solvent and is generally less effective at solvating ionic compounds compared to protic solvents. |
| Dichloromethane | Insoluble | As a nonpolar aprotic solvent, dichloromethane is not expected to dissolve the ionic hydrochloride salt. |
Experimental Protocol for Solubility Determination
A robust method for determining the equilibrium solubility of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride involves the shake-flask method, a widely accepted standard.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of the compound to a series of vials containing the different solvents to be tested (e.g., water, ethanol, phosphate buffer at various pH values).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to separate the undissolved solid from the supernatant.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Causality Behind Experimental Choices: The choice of the shake-flask method is based on its ability to provide thermodynamically stable solubility data. The selection of various pH buffers is crucial as the ionization state of the piperazine moiety is pH-dependent, which directly impacts its solubility.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. For a hydrochloride salt, the melting point is often accompanied by decomposition.
Experimental Protocol for Melting Point Determination
Differential Scanning Calorimetry (DSC) is the preferred method for accurately determining the melting point and observing any associated thermal events.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of the compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Causality Behind Experimental Choices: DSC is chosen over the traditional capillary method because it provides more detailed information, including the enthalpy of fusion and the detection of any polymorphic transitions or decomposition events. The use of an inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.
Acidity Constant (pKa)
The pKa values of a molecule are crucial for understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and receptor-binding interactions. As a diamine, 3-Methyl-1-(4-nitrophenyl)piperazine has two basic nitrogen atoms and therefore two pKa values.
Expected pKa Values: The pKa values for piperazine are approximately 5.35 and 9.73.[8] The substitution on the piperazine ring will influence these values. The electron-withdrawing 4-nitrophenyl group is expected to decrease the basicity (and thus the pKa) of the adjacent nitrogen (N1). The alkyl substitution on the other nitrogen (N4) is expected to have a less pronounced effect. Therefore, two distinct pKa values are anticipated, with the lower pKa corresponding to the N1 nitrogen and the higher pKa to the N4 nitrogen. Experimental data for substituted piperazines show that N-alkylation can slightly alter the pKa values.[9]
Experimental Protocol for pKa Determination
Potentiometric titration is a reliable and widely used method for the experimental determination of pKa values.[10]
Step-by-Step Methodology:
-
Solution Preparation: Prepare a standard solution of the compound in water or a co-solvent system (e.g., water-methanol) if solubility is limited.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH electrode.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve or by analyzing the half-equivalence points.
Causality Behind Experimental Choices: Potentiometric titration directly measures the change in pH as the basic nitrogens are protonated, providing a direct and accurate determination of the pKa values. The choice of a co-solvent must be made carefully, as it can influence the apparent pKa.
Spectroscopic Properties
Spectroscopic analysis is essential for the identification and quantification of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride.
UV-Vis Spectroscopy
The presence of the 4-nitrophenyl chromophore in the molecule makes it amenable to analysis by UV-Vis spectrophotometry.
Expected UV-Vis Spectrum: The 4-nitrophenyl group is expected to exhibit a strong absorbance in the UV region. For similar nitrophenylpiperazine derivatives, a maximum absorbance (λmax) is typically observed.[1][11] The exact λmax will depend on the solvent used due to solvatochromic effects.
Experimental Protocol for UV-Vis Spectrophotometric Analysis
This method is suitable for the quantitative analysis of the compound in solution.[12][13]
Step-by-Step Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the compound of known concentrations in a suitable solvent (e.g., methanol or 0.1 M HCl).
-
Wavelength Scan: Record the UV spectrum of a standard solution between 200-400 nm to determine the λmax.
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the unknown sample solution at the λmax and determine its concentration from the calibration curve.
Causality Behind Experimental Choices: The choice of solvent is critical as it can affect the position and intensity of the absorption maximum. A solvent in which the compound is stable and highly soluble should be selected. The method relies on Beer's Law, which states that absorbance is directly proportional to the concentration of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the molecule. The spectra of nitrophenylpiperazine derivatives have been reported and can be used as a reference for the assignment of signals.[1][11]
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic peaks for the N-H stretch of the protonated amine, the aromatic C-H and C=C stretches of the phenyl ring, and the symmetric and asymmetric stretches of the nitro group are expected.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation, identification, and quantification of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, particularly for purity determination and analysis in complex matrices.
Experimental Protocol for HPLC Analysis
A reversed-phase HPLC method with UV detection is a common and effective approach for the analysis of piperazine derivatives.[14][15]
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Chromatographic Conditions:
-
Column: A C18 stationary phase is commonly used.
-
Detection: UV detection at the λmax of the compound.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
System Suitability: Inject a standard solution to ensure the chromatographic system is performing adequately (e.g., by assessing parameters like tailing factor, theoretical plates, and repeatability).
-
Analysis: Inject the standard and sample solutions and integrate the peak areas for quantification.
Causality Behind Experimental Choices: Reversed-phase chromatography is well-suited for separating moderately polar compounds like the target molecule. The choice of mobile phase composition and pH is critical for achieving optimal separation and peak shape. The pH of the mobile phase will affect the ionization state of the analyte and thus its retention on the nonpolar stationary phase.
Method Validation
All analytical methods used for the characterization of a pharmaceutical compound must be validated to ensure they are reliable and fit for purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[4][16][17]
Table 3: Key Validation Parameters for Analytical Methods
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Conclusion
The physicochemical properties of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride are integral to its development as a potential therapeutic agent. A thorough understanding and experimental determination of its solubility, melting point, pKa, and spectroscopic and chromatographic behavior are essential for formulation development, quality control, and understanding its in vivo performance. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this important molecule, ensuring scientific integrity and trustworthiness in research and development.
Visualizations
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the comprehensive physicochemical characterization of a pharmaceutical compound.
Logical Relationship of Physicochemical Properties to Drug Development
Caption: Interplay of key physicochemical properties in drug development.
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